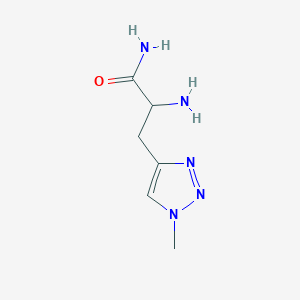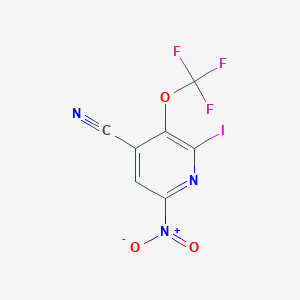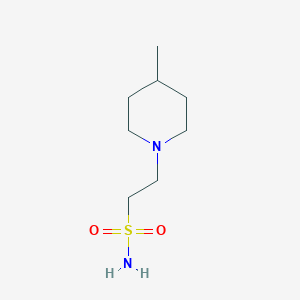![molecular formula C10H11N3O2 B13080032 Ethyl 6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B13080032.png)
Ethyl 6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate typically involves a multi-step process. One common method starts with the preparation of 2,6-dibromopyrazolo[1,5-a]pyrimidine, which undergoes regio-controlled Sonogashira-type coupling with terminal alkynes.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazolo[1,5-a]pyrimidine core.
Substitution: Substitution reactions, particularly at the C2 and C6 positions, are common.
Common Reagents and Conditions:
Sonogashira Coupling: Utilizes palladium catalysts and copper co-catalysts in the presence of a base.
Suzuki–Miyaura Coupling: Involves palladium catalysts and boronic acids.
Buchwald–Hartwig Coupling: Employs palladium catalysts and amines.
Major Products: The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Ethyl 6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer properties and potential use as an antitumor scaffold.
Industry: Utilized in the development of fluorescent materials due to its tunable photophysical properties.
Mechanism of Action
The mechanism of action of ethyl 6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, as an alpha-glucosidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of carbohydrates into glucose, thereby reducing postprandial blood glucose levels . Additionally, its anticancer activity is attributed to its ability to inhibit certain enzymes and pathways involved in cell proliferation .
Comparison with Similar Compounds
Ethyl 6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives:
Ethyl 2-(4-methoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate: Similar in structure but with different substituents, leading to variations in biological activity and photophysical properties.
Ethyl 2-methyl-6-(4-(methylthio)phenyl)pyridine-3-carboxylate: Another derivative with distinct substituents, used in different applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-3-15-10(14)8-4-9-11-5-7(2)6-13(9)12-8/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMJARRDNQKOGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2C=C(C=NC2=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
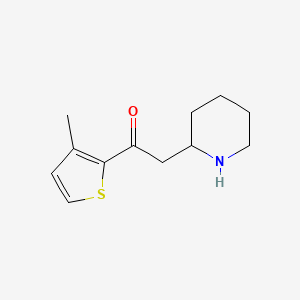

![5-(Hydroxymethylidene)spiro[2.5]octan-6-one](/img/structure/B13079966.png)
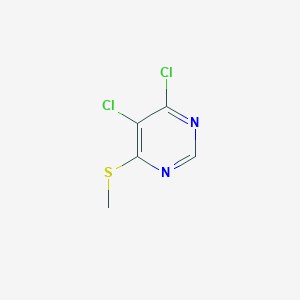
![4-Methyl-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13079983.png)
![N-T-Boc-3-methyl-1,8-diazaspiro[4.5]decane](/img/structure/B13079988.png)

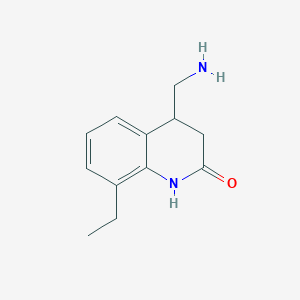
![{2-Ethylimidazo[1,2-a]pyrimidin-5-yl}methanamine](/img/structure/B13080008.png)
